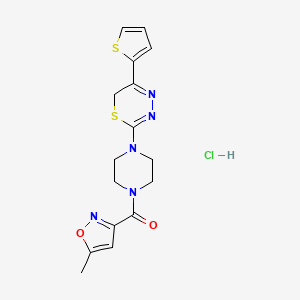

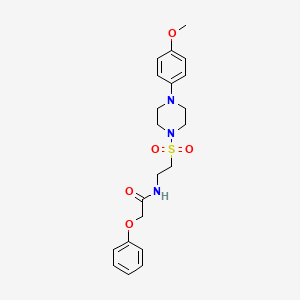

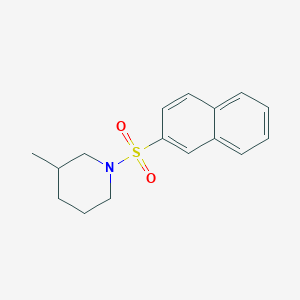

2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Quinoline derivatives, such as “2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide”, are utilized in various areas including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Chemical Reactions Analysis

Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the synthesis of quinoline and its analogues .Applications De Recherche Scientifique

1. Synthesis and Potential Therapeutic Applications

A study by Yang et al. (2017) discusses the synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides and similar structures, which are relevant to 2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide. These compounds can form coordinate bonds with metal ions like Mn(II) and Fe(II) and are potentially useful for targeted delivery of nitric oxide to biological sites such as tumors. The release of nitric oxide can be triggered by irradiation with long-wavelength light, indicating potential therapeutic applications in cancer treatment (Yang et al., 2017).

2. Coordination Behavior and Biological Interactions

The work of Omondi et al. (2021) explores carboxamide palladium(II) complexes, including N-(quinolin-8-yl)picolinamide and related structures. These complexes show significant interaction with DNA and proteins, such as bovine serum albumin, indicating their potential in biochemical applications. The study also reports the in vitro cytotoxic activities of these complexes against various cancer cell lines, suggesting their relevance in cancer research (Omondi et al., 2021).

3. Corrosion Inhibition Properties

Erami et al. (2019) investigated the use of carboxamide ligands, including N-(quinolin-8-yl)quinoline-2-carboxamide, as corrosion inhibitors for mild steel in hydrochloric acid solution. Their findings suggest that such compounds can act effectively as corrosion inhibitors, which is important in industrial applications, particularly in metal protection and preservation (Erami et al., 2019).

4. Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase

Research by Degorce et al. (2016) on a series of 3-quinoline carboxamides, which are structurally similar to 2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide, reveals their potential as inhibitors of ATM kinase. These compounds have been optimized for oral administration and could be significant in the study of diseases related to ATM kinase malfunction, such as ataxia telangiectasia (Degorce et al., 2016).

Propriétés

IUPAC Name |

2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-2-22-17-13(8-5-11-19-17)16(21)20-14-9-3-6-12-7-4-10-18-15(12)14/h3-11H,2H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSVXXZZMAYBLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC=N1)C(=O)NC2=CC=CC3=C2N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2402644.png)

![3-cinnamyl-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402648.png)

![1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2402650.png)

![2-Chloro-N-[[3-(4-cyanophenyl)-1-methylpyrazol-4-yl]methyl]acetamide](/img/structure/B2402651.png)

![ethyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2402659.png)

![N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2402660.png)